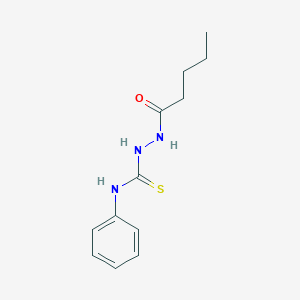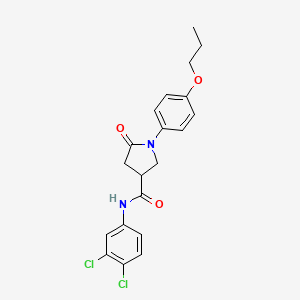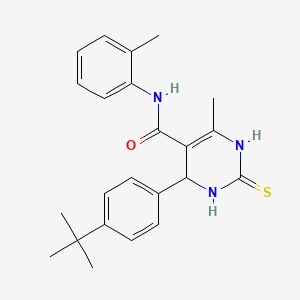
2-pentanoyl-N-phenylhydrazinecarbothioamide
Vue d'ensemble
Description
2-pentanoyl-N-phenylhydrazinecarbothioamide, also known as PPHCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPHCT is a thioamide derivative of hydrazine, and its synthesis method involves the reaction of 2-pentanone with phenylhydrazine and carbon disulfide.
Applications De Recherche Scientifique
2-pentanoyl-N-phenylhydrazinecarbothioamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to have anticancer and antimicrobial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In pharmacology, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to have analgesic and anti-inflammatory properties. In agriculture, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been studied as a potential pesticide due to its insecticidal properties.
Mécanisme D'action
The mechanism of action of 2-pentanoyl-N-phenylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In cancer cells, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In bacteria, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to inhibit the growth of certain strains by disrupting the cell membrane.
Biochemical and Physiological Effects
2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-pentanoyl-N-phenylhydrazinecarbothioamide has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function in mice with Alzheimer's disease. In vitro studies have shown that 2-pentanoyl-N-phenylhydrazinecarbothioamide can inhibit the growth of cancer cells and certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-pentanoyl-N-phenylhydrazinecarbothioamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that 2-pentanoyl-N-phenylhydrazinecarbothioamide can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-pentanoyl-N-phenylhydrazinecarbothioamide. One area of interest is the development of 2-pentanoyl-N-phenylhydrazinecarbothioamide analogs with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-pentanoyl-N-phenylhydrazinecarbothioamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, 2-pentanoyl-N-phenylhydrazinecarbothioamide could be further studied as a potential pesticide for agricultural use.
Propriétés
IUPAC Name |
1-(pentanoylamino)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-2-3-9-11(16)14-15-12(17)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSARPTDFXCPJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NNC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Valeroyl-4-phenyl-3-thiosemicarbazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4138351.png)

![1-[4-(3-bromo-5-ethoxy-4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4138367.png)
![N-(4-butylphenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4138371.png)


![2-(1-adamantyl)-N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B4138383.png)

![3-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}-3-phenylpropanoic acid](/img/structure/B4138396.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4138418.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4138444.png)
![2-{2-[(2-{[(2-methoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4138455.png)
